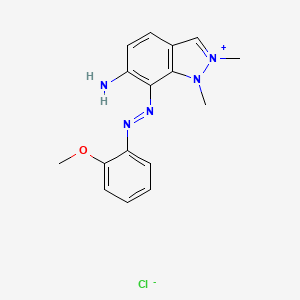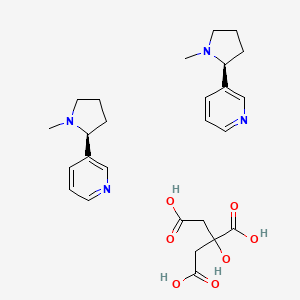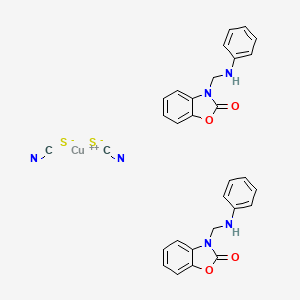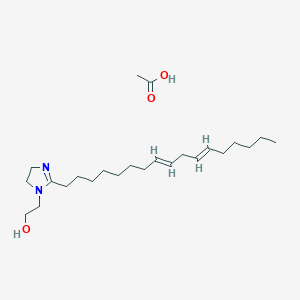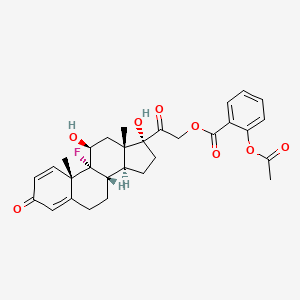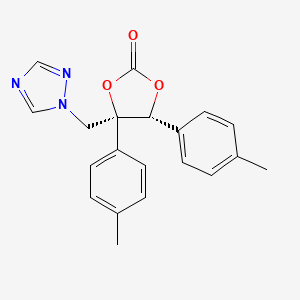
Stigmast-7-en-6-one, 3-(benzoyloxy)-22-hydroxy-4-methyl-, (3beta,4alpha,5alpha,22R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Stigmast-7-en-6-one, 3-(benzoyloxy)-22-hydroxy-4-methyl-, (3beta,4alpha,5alpha,22R)- is a complex organic compound belonging to the class of steroids Steroids are characterized by their four-ring core structure and are known for their diverse biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Stigmast-7-en-6-one, 3-(benzoyloxy)-22-hydroxy-4-methyl-, (3beta,4alpha,5alpha,22R)- typically involves multi-step organic reactions. The starting materials are often simpler steroidal compounds, which undergo a series of functional group transformations. Common synthetic routes may include:
Oxidation: Introduction of the ketone group at the 6-position.
Esterification: Formation of the benzoyloxy group at the 3-position.
Hydroxylation: Introduction of the hydroxy group at the 22-position.
Methylation: Addition of the methyl group at the 4-position.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing catalysts and optimized reaction conditions to maximize yield and purity. Techniques such as chromatography and crystallization are often employed for purification.
Analyse Des Réactions Chimiques
Types of Reactions
Stigmast-7-en-6-one, 3-(benzoyloxy)-22-hydroxy-4-methyl-, (3beta,4alpha,5alpha,22R)- can undergo various chemical reactions, including:
Oxidation: Further oxidation can modify the hydroxy group or other functional groups.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the benzoyloxy group with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Hydroxide ions, amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the ketone group may yield a secondary alcohol, while substitution of the benzoyloxy group may produce a variety of derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a precursor in the synthesis of other complex steroids.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and other steroid-based products.
Mécanisme D'action
The mechanism of action of Stigmast-7-en-6-one, 3-(benzoyloxy)-22-hydroxy-4-methyl-, (3beta,4alpha,5alpha,22R)- involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Inhibiting enzymes involved in inflammatory pathways.
Receptor Binding: Binding to steroid receptors to modulate gene expression.
Signal Transduction: Affecting cellular signaling pathways to exert its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Stigmast-7-en-6-one: Lacks the benzoyloxy and hydroxy groups.
Stigmast-7-en-3-one: Different position of the ketone group.
Stigmast-7-en-22-hydroxy-4-methyl: Lacks the benzoyloxy group.
Uniqueness
Stigmast-7-en-6-one, 3-(benzoyloxy)-22-hydroxy-4-methyl-, (3beta,4alpha,5alpha,22R)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
31077-78-8 |
|---|---|
Formule moléculaire |
C37H54O4 |
Poids moléculaire |
562.8 g/mol |
Nom IUPAC |
[(4S,5S,9R,14R,17R)-17-[(2S,3R,5R)-5-ethyl-3-hydroxy-6-methylheptan-2-yl]-4,10,13-trimethyl-6-oxo-1,2,3,4,5,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl] benzoate |
InChI |
InChI=1S/C37H54O4/c1-8-25(22(2)3)20-31(38)23(4)28-14-15-29-27-21-32(39)34-24(5)33(41-35(40)26-12-10-9-11-13-26)17-19-37(34,7)30(27)16-18-36(28,29)6/h9-13,21-25,28-31,33-34,38H,8,14-20H2,1-7H3/t23-,24+,25+,28+,29-,30-,31+,33?,34+,36?,37?/m0/s1 |
Clé InChI |
PQWWCRLPWBAFIP-AVJRXVOVSA-N |
SMILES isomérique |
CC[C@H](C[C@H]([C@@H](C)[C@H]1CC[C@@H]2C1(CC[C@H]3C2=CC(=O)[C@@H]4C3(CCC([C@H]4C)OC(=O)C5=CC=CC=C5)C)C)O)C(C)C |
SMILES canonique |
CCC(CC(C(C)C1CCC2C1(CCC3C2=CC(=O)C4C3(CCC(C4C)OC(=O)C5=CC=CC=C5)C)C)O)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


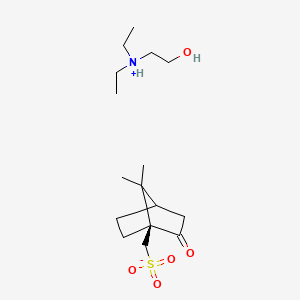
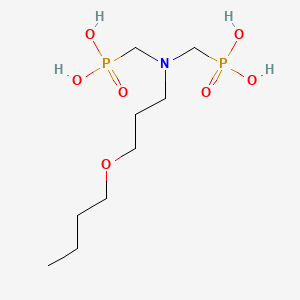
![[2-(1-Hydroxyethyl)-2-methyl-1,3-dioxolan-4-yl]methyl butyrate](/img/structure/B12687799.png)
